N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S3/c1-4-23-15-19-18-13(25-15)17-11(21)5-9-7-24-14-16-10(8(2)3)6-12(22)20(9)14/h6,8-9H,4-5,7H2,1-3H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVGCCNNYXRLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound that integrates unique structural motifs associated with various biological activities. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a thiazolo-pyrimidine moiety, which are known for their pharmacological properties. The inclusion of an ethylthio group enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. A study synthesized novel 1,3,4-thiadiazoles and evaluated their antiproliferative effects on various human cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting potential use in cancer therapy .
Case Study: Anticancer Efficacy
In a specific case study involving a related thiadiazole compound, in vivo experiments showed targeting of sarcoma cells in tumor-bearing mice models. This highlights the potential of thiadiazole-based compounds in selectively targeting cancer cells while minimizing effects on healthy tissues .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have shown that thiadiazole derivatives can effectively combat various bacterial and fungal strains. For instance, derivatives similar to this compound demonstrated promising results against pathogens like Xanthomonas oryzae and Fusarium graminearum .
Table: Antimicrobial Activity of Related Thiadiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Xanthomonas oryzae | 15 µg/mL |
| Compound B | Fusarium graminearum | 25 µg/mL |
| N-(5-Ethylthio) | Rhizoctonia solani | 20 µg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole compounds inhibit key enzymes involved in cellular processes.
- Disruption of Membrane Integrity : Antimicrobial activity often involves disrupting the integrity of microbial membranes.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiazole derivatives exhibit notable antimicrobial properties. In a study evaluating various thiazolo[3,2-a]pyrimidine derivatives, including those similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, moderate antimicrobial activity was observed against several pathogens . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors in microbial cells.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have shown that related thiadiazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 2.94 µM against human hepatocellular carcinoma cell lines (HepG2), indicating promising antitumor activity . The structural features of this compound may enhance its efficacy in targeting cancer cells by disrupting critical cellular processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for characterization purposes. The synthetic routes often focus on optimizing yield and purity while ensuring the biological activity of the final product .
Case Study 1: Antimicrobial Screening
In a comparative study involving several thiadiazole derivatives similar to this compound, researchers found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the substituents could enhance the antimicrobial potency of these derivatives .
Case Study 2: Cytotoxicity Evaluation
A recent investigation into the cytotoxic effects of thiazole and thiadiazole derivatives revealed that specific structural modifications could lead to increased efficacy against cancer cell lines. Compounds with similar structural features to this compound were tested against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated promising activity correlating with the presence of specific functional groups within the molecular structure .
Preparation Methods
Synthetic Strategy Overview
The target compound comprises two heterocyclic systems—a 1,3,4-thiadiazole and a thiazolo[3,2-a]pyrimidine—linked by an acetamide bridge. The synthesis is divided into three stages:
- Construction of the 5-(ethylthio)-1,3,4-thiadiazol-2-amine scaffold .
- Synthesis of the 7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine core .
- Acetylation and coupling of the two heterocycles .
Key challenges include regioselectivity in thiadiazole functionalization, stability of the thiazolopyrimidine keto group, and minimizing side reactions during acetylation.
Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
Cyclodehydration of Thiosemicarbazide
The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of thiosemicarbazide with a carboxylic acid derivative. Adapted from Demirbas et al., the procedure involves:
- Reactants : Thioglycolic acid (for introducing the ethylthio group) and thiosemicarbazide.
- Conditions : Phosphorus oxychloride (POCl₃) as a cyclizing agent at 80–90°C for 1 hour.
- Workup : Basification with NaOH (pH 8) yields 5-(ethylthio)-1,3,4-thiadiazol-2-amine as a white solid (Yield: 68–72%).
Characterization Data:
Preparation of 7-Isopropyl-5-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine
One-Pot Cyclization via α-Bromination
The thiazolopyrimidine core is synthesized using a modified one-pot method by Kritsanida et al.:
- α-Bromination : Cyclohexanone is treated with N-bromosuccinimide (NBS) in acetonitrile at 0°C to form 2-bromocyclohexanone.
- Cyclization : The brominated intermediate reacts with 3,4-dihydropyrimidine-2(1H)-thione in the presence of p-toluenesulfonic acid (PTSA) at 60°C for 4 hours.
- Isopropyl Introduction : Isopropylmagnesium bromide is added to the reaction mixture to functionalize the C-7 position (Yield: 58%).
Optimization Notes:
- Catalyst : PTSA enhances reaction rate by protonating the thiocarbonyl group.
- Solvent : Acetonitrile minimizes side reactions compared to DMF.
Characterization Data:
- ¹³C-NMR (CDCl₃) : δ 169.8 (C=O), 122.4 (C-S), 34.2 (isopropyl CH), 22.1 (isopropyl CH₃).
- HPLC Purity : >99%.
Acetylation and Coupling of Heterocyclic Moieties
Synthesis of 2-(7-Isopropyl-5-Oxo-Thiazolopyrimidin-3-yl)Acetic Acid
The thiazolopyrimidine core is functionalized at C-3 via:
- Alkylation : Treatment with ethyl chloroacetate in DMF/K₂CO₃ to form the ethyl ester.
- Hydrolysis : Saponification with NaOH/EtOH yields the carboxylic acid (Yield: 82%).
Acetylation of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
The thiadiazole amine is acetylated using:
Amide Coupling
The final step employs carbodiimide-mediated coupling:
- Activation : 2-(7-Isopropyl-5-oxo-thiazolopyrimidin-3-yl)acetic acid is converted to its acid chloride using thionyl chloride.
- Coupling : Reacted with N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide in anhydrous THF with triethylamine (Yield: 65%).
Critical Parameters:
Industrial-Scale Production Considerations
Large-scale synthesis adaptations include:
Analytical Validation and Spectral Data
Consolidated Spectral Metrics
| Parameter | Thiadiazole Intermediate | Thiazolopyrimidine Core | Final Compound |
|---|---|---|---|
| ¹H-NMR (δ ppm) | 2.52 (q, SCH₂CH₃) | 3.21 (m, isopropyl) | 2.59 (s, acetamide CH₃) |
| ¹³C-NMR (δ ppm) | 168.7 (C=O) | 169.8 (C=O) | 170.1 (C=O) |
| IR (C=O stretch) | 1686 cm⁻¹ | 1705 cm⁻¹ | 1692 cm⁻¹ |
| HPLC Retention (min) | 4.2 | 6.8 | 9.5 |
Mass Spectrometry
- Final Compound : m/z 452.1 [M+H]⁺ (Calc. 452.4).
Q & A
Basic Research Questions
Q. What synthetic strategies optimize yield and purity for this compound?
- Methodological Answer : Multi-step synthesis typically involves coupling thiadiazole and thiazolo[3,2-a]pyrimidine precursors. Key steps include:
- Thioether formation : Use dry acetone and anhydrous potassium carbonate under reflux (3–4 hours) to promote nucleophilic substitution .
- Acetamide coupling : Employ triethylamine as a base in ethanol or DMF to facilitate amide bond formation .
- Purification : Recrystallization from ethanol or pet-ether improves purity (>95% by HPLC) .
- Critical Parameters : Solvent polarity, temperature control (60–80°C), and stoichiometric ratios (1:1.2 for nucleophilic steps) significantly impact yield (60–75%) .
Q. How can the molecular structure be confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Use - and -NMR to verify proton environments (e.g., ethylthio group at δ 1.3–1.5 ppm) and carbonyl signals (δ 165–170 ppm) .
- X-ray Crystallography : Resolve spatial arrangements of the thiadiazole-thiazolopyrimidine core; bond angles (e.g., C-S-C ≈ 105°) confirm heterocyclic geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 423.08) .
Q. What initial biological assays are suitable for activity screening?
- Screening Framework :
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC values compared to doxorubicin .
- Anti-inflammatory Testing : COX-II inhibition assays (ELISA) to measure prostaglandin E2 suppression .
Advanced Research Questions
Q. How do structural modifications influence target binding and selectivity?
- Structure-Activity Relationship (SAR) Approach :
- Substituent Analysis : Compare ethylthio (current compound) vs. methylthio or phenylthio analogs. Ethylthio enhances lipophilicity (logP ≈ 2.8), improving membrane permeability .
- Core Modifications : Replace thiazolo[3,2-a]pyrimidine with pyrazolo[3,4-d]pyrimidine to assess kinase selectivity changes (e.g., CDK2 vs. EGFR) .
- Docking Studies : Molecular dynamics simulations (AutoDock Vina) reveal hydrogen bonding with COX-II Arg120 and π-π stacking in kinase ATP pockets .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial IC values (e.g., 8 µM vs. 25 µM for E. coli):
- Root Cause Analysis : Check assay conditions (e.g., pH, inoculum size) and compound purity (HPLC >98% required) .
- Validation : Replicate assays with standardized CLSI protocols and include positive controls (e.g., ciprofloxacin) .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Stability Studies :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor via LC-MS for hydrolytic cleavage (amide bond) or thioether oxidation .
- Metabolite Profiling : Use hepatocyte microsomes (CYP450 isoforms) to identify Phase I metabolites (e.g., S-oxidation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
